Benz(a)anthracene-7-methanol, acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

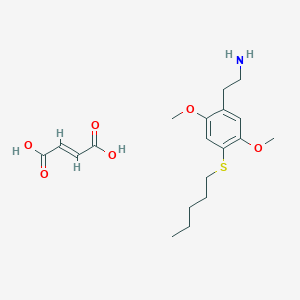

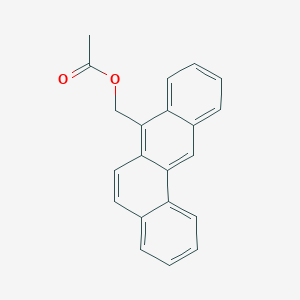

Benz(a)anthracene-7-methanol, acetate, also known as 7-Methyl-5-Benz(A)Anthracenyl Acetate, is a chemical compound with the molecular formula C21H16O2 . It contains 39 atoms in total, including 16 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

Benz(a)anthracene-7-methanol, acetate contains a total of 42 bonds, including 26 non-H bonds, 22 multiple bonds, 3 rotatable bonds, 1 double bond, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 ester (aliphatic) .Wissenschaftliche Forschungsanwendungen

Unusual Transformation and Synthesis

Research by Bałczewski et al. (2006) focused on the synthesis of potential materials for molecular electronics from diarylmethanol derivatives, highlighting a transformation into an unknown 1,2,3,6,7,10-hexahydroxylated anthracene system. This study illustrates the potential of benz(a)anthracene derivatives in molecular synthesis and electronics, showcasing the chemical versatility and application breadth of these compounds Bałczewski et al., 2006.

Microextraction Techniques for Environmental Analysis

Lasarte-Aragonés et al. (2015) developed a novel microextraction technique using switchable hydrophilicity solvents (SHS) optimized for the determination of benz[a]anthracene by fluorimetric measurements in water samples. This method underscores the importance of benz(a)anthracene derivatives in environmental analysis, especially for detecting polycyclic aromatic hydrocarbons (PAHs) in aquatic environments Lasarte-Aragonés et al., 2015.

Anaerobic Biodegradation Studies

Amin et al. (2013) investigated the anaerobic biodegradation and inhibition effects of benz[a]anthracene-7,12-dione, highlighting its impact on methane production in the presence of volatile fatty acids. This research provides insight into the environmental and biochemical dynamics of benz(a)anthracene derivatives, specifically their interactions within microbial methanogenic processes Amin et al., 2013.

Photodegradation Mechanisms

Studies on the photodegradation of anthracene and benz[a]anthracene in different solvents reveal the influence of phenolic compounds on degradation rates. This research, conducted by Wu et al. (2015), enhances our understanding of the photodegradation pathways of PAHs, which is crucial for environmental remediation efforts and understanding the fate of these compounds in nature Wu et al., 2015.

Extraction Techniques for Environmental Contaminants

Research by Zhao et al. (2020) on the optimized extraction of environmentally persistent free radicals (EPFRs) from clays contaminated by PAHs, including benz(a)anthracene, outlines effective methods for EPFR analysis. This work is pivotal for assessing the environmental impact and health risks associated with PAH contamination Zhao et al., 2020.

Eigenschaften

IUPAC Name |

benzo[a]anthracen-7-ylmethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPBTQUURFHPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169959 |

Source

|

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz(a)anthracene-7-methanol, acetate | |

CAS RN |

17526-24-8 |

Source

|

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene-7-methanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.